Ser-Leu

Overview

Description

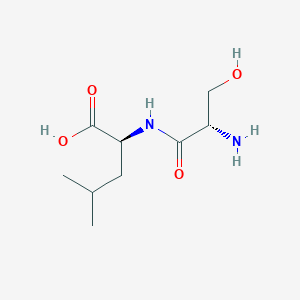

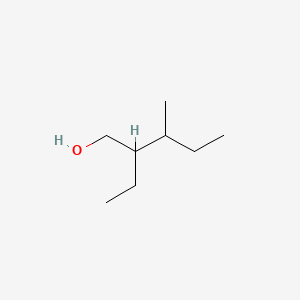

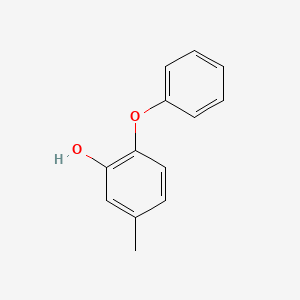

Ser-Leu is a dipeptide composed of the amino acids serine and leucine . It has a molecular formula of C9H18N2O4 . It is also known by other names such as Serine-Leucine dipeptide and Serinylleucine .

Physical And Chemical Properties Analysis

Ser-Leu has an average mass of 218.250 Da and a monoisotopic mass of 218.126663 Da . It has a boiling point of 512.2±50.0 °C at 760 mmHg and a flash point of 263.5±30.1 °C . It also has a polar surface area of 117 Ų .

Scientific Research Applications

Genetic Code Alteration

Seryl-Leucine plays a significant role in the genetic code alteration in certain fungi, such as Candida albicans . A 200-million-year-old alteration to the standard genetic code resulted in the appearance of a novel serine tRNA, allowing these fungi to translate the otherwise universal leucine CUG codon as serine . This ambiguous CUG decoding affects approximately 67% of the C. albicans ORFeome and leads to proteome expansion .

Protein Structure and Function

The ambiguity in the decoding of the CUG codon by these fungi raises questions about how proteins can cope with the incorporation of serine or leucine at the same position without significant protein misfolding and consequent cell dysfunction . The substitution of serine for leucine (and vice versa) in CUG-containing genes is unlikely to be completely neutral, since surface residues are often involved in macromolecular interactions .

Protein-Protein Interactions

Seryl-Leucine is involved in protein-protein interactions, particularly in the context of seryl-tRNA synthetases . These interactions are crucial for various biological processes and have implications for health and disease .

Translational Readthrough

Seryl-Leucine plays a role in the translational readthrough of UGA stop codons by selenocysteine-specific tRNA . Seryl-tRNA synthetase charges tRNA Sec with serine, which is modified into selenocysteine and delivered to the ribosome by a designated elongation factor .

Selenoprotein Synthesis

The process of translational readthrough enables the synthesis of selenoproteins, which are essential for various biological functions . Seryl-Leucine, through its role in this process, contributes to selenoprotein synthesis .

Disease Research

The role of Seryl-Leucine in the genetic code alteration and protein-protein interactions has implications for disease research, particularly in the context of pathogenic fungi like Candida albicans . Understanding these mechanisms can provide insights into the pathogenesis of these organisms and inform the development of therapeutic strategies .

Safety and Hazards

Ser-Leu is supplied as a solid with a purity of ≥ 95% (HPLC). It is soluble in water at 5 mg/ml . It is intended for R & D use only and not for drug, household, or other uses . Users are advised to consult the Material Safety Data Sheet (MSDS) for information regarding hazards and safe handling practices .

Mechanism of Action

Target of Action

Seryl-Leucine, also known as Ser-Leu, is a dipeptide composed of the amino acids serine and leucine It’s worth noting that both serine and leucine are essential components of proteins and play crucial roles in various biological processes .

Mode of Action

The mode of action of Ser-Leu is complex and multifaceted, largely due to the diverse roles of its constituent amino acids, serine and leucine. For instance, in certain fungi like Candida albicans, a novel serine tRNA has been identified that can recognize the leucine CUG codon as serine . This unusual serine tRNA can be aminoacylated either with serine or leucine, leading to the incorporation of either of these amino acids at the CUG-encoded positions in proteins .

Biochemical Pathways

The biochemical pathways affected by Ser-Leu are primarily those involving protein synthesis and metabolism. The presence of serine and leucine in this dipeptide suggests it may influence pathways related to the metabolism of these amino acids. For instance, leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway .

Result of Action

The molecular and cellular effects of Ser-Leu’s action are likely to be diverse, given the wide range of functions associated with serine and leucine. For example, leucine has been shown to promote muscle growth and metabolic health in animals and humans . On the other hand, serine plays a crucial role in the biosynthesis of purines and pyrimidines, essential components of DNA and RNA.

Action Environment

The action, efficacy, and stability of Ser-Leu can be influenced by various environmental factors. For instance, the ambiguous decoding of the leucine CUG codon as serine in certain fungi can lead to significant phenotypic alterations . Moreover, the effectiveness of leucine in promoting muscle protein synthesis and lean body mass accretion can be influenced by factors such as diet and exercise .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-5(2)3-7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDYGNFETJVMSE-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ser-Leu | |

CAS RN |

6665-16-3 | |

| Record name | Serylleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B3277812.png)

![[5-(4-Methoxyphenyl)-2-thienyl]boronic acid](/img/structure/B3277865.png)